molecular formula C18H15ClN2O3 B2923943 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 478262-67-8

1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B2923943
CAS RN: 478262-67-8
M. Wt: 342.78
InChI Key: PBOPOHUBXKGHLG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione (CPMIM) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. CPMIM has been studied for its ability to act as an antioxidant, a reducing agent, and a chelating agent. It has also been examined for its potential to act as a stabilizer for organic compounds and as an inhibitor of enzyme activity. In addition, CPMIM has been investigated for its potential to act as a catalyst in organic synthesis.

Scientific Research Applications

Pharmacological Activity

  • Compounds with imidazolidine derivatives, including those with a 4-chlorophenyl substituent, have demonstrated significant pharmacological activities. These include antinociceptive and serotonergic activities, with particular relevance to the opioid MOP receptor and the 5-HT2 receptor (Matosiuk et al., 2005).

Anti-inflammatory and Analgesic Properties

  • Novel 4(3H)-quinazolinone derivatives, which include structures similar to 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Farag et al., 2012).

Biological Screening Against Bacteria and Fungi

  • Imidazo[1,2-a]pyridine derivatives with a 4-chlorophenyl component have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were tested at concentrations of 50μg/ml (Bhuva et al., 2015).

Structural and Molecular Studies

  • The structure of imidazolidine derivatives, including those with 4-chlorophenyl and 4-methylphenylsulfonyl components, has been analyzed, revealing interesting geometric properties and crystal packing stabilized by specific interactions (Ranjith et al., 2011).

Cancer Treatment Potential

  • Spirooxoindolepyrrolidine derivatives, with structural similarity to 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione, have been studied as potential modulators of p53 activity, showing promising results in inhibiting cell growth in various human tumor cells (Gomez-Monterrey et al., 2010).

Novel Metal-Based Chemotherapy

  • Research into metal complexes involving imidazole derivatives similar to 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione has opened up new avenues for chemotherapy against tropical diseases (Navarro et al., 2000).

Antibacterial Agents

  • Derivatives of imidazoline and imidazo[2,1-c][1,2,4]triazole with a methylthio group, structurally related to the chemical , have been synthesized and evaluated for their antibacterial properties, showing MIC values in the range of 11.0-89.2 μM (Sztanke et al., 2006).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-2-4-13(5-3-12)10-20-16(22)17(23)21(18(20)24)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPOHUBXKGHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

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